molecular formula C24H20AsB B1198815 Tetraphenylarsonium bromide CAS No. 507-27-7

Tetraphenylarsonium bromide

Cat. No.: B1198815
CAS No.: 507-27-7
M. Wt: 463.2 g/mol
InChI Key: NZUQEBQRKNZZDO-UHFFFAOYSA-M
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Description

Tetraphenylarsonium bromide is a chemical compound with the molecular formula C24H20AsBr. It appears as a white crystalline powder and consists of a tetraphenylarsonium cation (C24H20As+) and a bromide anion (Br-). This compound is sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylarsonium bromide can be synthesized by the reaction of triphenylarsine with phenylmagnesium bromide. The process involves the following steps:

    Preparation of Triphenylarsine: Triphenylarsine is prepared by the reaction of arsenic trichloride with phenylmagnesium bromide in benzene.

    Formation of this compound: Triphenylarsine is then reacted with phenylmagnesium bromide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Tetraphenylarsonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetraphenylarsonium bromide has various scientific research applications, including:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis.

    Biology: It is used in the study of ion transport across biological membranes.

    Medicine: It is used in the development of arsenic-based drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tetraphenylarsonium bromide involves its ability to form stable complexes with halides. The tetraphenylarsonium cation interacts with halide anions through electrostatic interactions, forming stable ionic complexes. These complexes can participate in various chemical reactions, facilitating the transfer of halides and other ions between different phases .

Molecular Targets and Pathways:

    Ion Transport: this compound targets ion channels and transporters in biological membranes.

    Catalysis: It acts as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in chemical reactions.

Comparison with Similar Compounds

    Tetraphenylphosphonium Bromide: Similar in structure, but contains a phosphorus atom instead of arsenic.

    Tetraphenylarsonium Chloride: Similar in structure, but contains a chloride anion instead of bromide.

Uniqueness: Tetraphenylarsonium bromide is unique due to its specific reactivity with bromide ions. Its ability to form stable complexes with bromides makes it particularly useful in studies involving bromide ion transport and reactivity .

Properties

IUPAC Name

tetraphenylarsanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20As.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUQEBQRKNZZDO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20AsBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15912-80-8 (Parent)
Record name Tetraphenylarsonium bromide
Source ChemIDplus
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DSSTOX Substance ID

DTXSID60964937
Record name Tetraphenylarsanium bromide
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Molecular Weight

463.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507-27-7
Record name Arsonium, tetraphenyl-, bromide (1:1)
Source CAS Common Chemistry
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Record name Tetraphenylarsonium bromide
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Record name Tetraphenylarsonium bromide
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Record name Tetraphenylarsanium bromide
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Record name Tetraphenylarsonium bromide
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Record name TETRAPHENYLARSONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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